

Independent Verification of Ervogastat Research: A Comparative Guide for Scientists

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Compound of Interest

Compound Name: *Ervogastat*

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For researchers and drug development professionals navigating the landscape of non-alcoholic steatohepatitis (NASH) therapies, this guide provides an objective comparison of **Ervogastat** with other key therapeutic alternatives. Quantitative data from pivotal clinical trials are summarized, and detailed experimental protocols are provided for independent assessment.

Executive Summary

Ervogastat, a selective diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, is an investigational treatment for NASH being developed by Pfizer. It is being evaluated both as a monotherapy and in combination with Clesacostat, an acetyl-CoA carboxylase (ACC) inhibitor. This guide places the clinical findings for **Ervogastat** in the context of the first FDA-approved NASH medication, Resmetirom, and other prominent late-stage candidates: Semaglutide, Lanifibranor, and Obeticholic Acid. The comparative data presented herein is intended to support informed decisions in research and development.

Comparative Efficacy and Safety of NASH Therapies

The following tables summarize the key efficacy and safety findings from major clinical trials of **Ervogastat** and its comparators.

Table 1: Efficacy of **Ervogastat** and Comparator Drugs in NASH Clinical Trials

Drug (Trial)	Mechanism of Action	Dosage	Primary Efficacy Endpoint(s)	Placebo Response	Treatment Response
Ervogastat + Clesacostat (MIRNA, Phase 2)	DGAT2 inhibitor + ACC inhibitor	150 mg Ervogastat + 5 mg Clesacostat BID	MASH resolution without worsening of fibrosis OR ≥1 stage fibrosis improvement without worsening of MASH	Not explicitly stated for composite endpoint	Met primary endpoint (statistical significance not detailed)
300 mg Ervogastat + 10 mg Clesacostat BID	MASH resolution without worsening of fibrosis OR ≥1 stage fibrosis improvement without worsening of MASH	Not explicitly stated for composite endpoint	Met primary endpoint (statistical significance not detailed)		
Resmetirom (MAESTRO-NASH, Phase 3) [1]	Thyroid Hormone Receptor-β (THR-β) Agonist	80 mg QD	NASH resolution with no worsening of fibrosis	9.7%	25.9%
100 mg QD	NASH resolution with no worsening of fibrosis	9.7%	29.9%		

80 mg QD	Fibrosis improvement by ≥ 1 stage with no worsening of NASH	14.2%	24.2%		
100 mg QD	Fibrosis improvement by ≥ 1 stage with no worsening of NASH	14.2%	25.9%		
Semaglutide (ESSENCE, Phase 3)[2]	Glucagon-like Peptide-1 (GLP-1) Receptor Agonist	2.4 mg weekly	Resolution of steatohepatitis with no worsening of liver fibrosis	34.3%	62.9%
2.4 mg weekly	Improvement in liver fibrosis with no worsening of steatohepatitis	22.4%	36.8%		
Lanifibranor (NATIVE, Phase 2b)[3]	Pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) Agonist	800 mg QD	Resolution of NASH without worsening of fibrosis	22%	39%
1200 mg QD	Resolution of NASH without	22%	49%		

	worsening of fibrosis				
800 mg QD	Improvement in fibrosis stage of at least 1 without worsening of NASH	29%	34%		
1200 mg QD	Improvement in fibrosis stage of at least 1 without worsening of NASH	29%	48%		
Obeticholic Acid (REGENERA TE, Phase 3 - Interim Analysis)[4]	Farnesoid X Receptor (FXR) Agonist	10 mg QD	Fibrosis improvement (≥1 stage) with no worsening of NASH	12%	18%
25 mg QD	Fibrosis improvement (≥1 stage) with no worsening of NASH	12%	23%		
10 mg QD	NASH resolution with no worsening of fibrosis	8%	11% (not statistically significant)		

25 mg QD	NASH resolution with no worsening of fibrosis	8%	12% (not statistically significant)
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Table 2: Key Safety and Tolerability Findings

Drug	Common Adverse Events	Serious Adverse Events
Ervogastat (monotherapy and combination)[5]	Generally mild to moderate. Most common was inadequate control of diabetes. The combination was associated with an undesirable fasting lipid and apolipoprotein profile.	Placebo: 3%; Ervogastat 25 mg: 3%; Ervogastat 75 mg: 10%; Ervogastat 150 mg: 2%; Ervogastat 300 mg: 13%; Ervogastat 150 mg + Clesacostat 5 mg: 14%; Ervogastat 300 mg + Clesacostat 10 mg: 7%.
Resmetirom[1]	Diarrhea and nausea were more frequent than placebo.	Similar incidence across treatment groups (10.9% in 80-mg, 12.7% in 100-mg, and 11.5% in placebo).
Semaglutide[6][7]	Gastrointestinal events (nausea, diarrhea, constipation, vomiting).	Serious adverse events were reported in 13.4% of both the semaglutide and placebo groups.
Lanifibranor[3]	Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently than with placebo.	Dropout rate for adverse events was less than 5% and similar across trial groups.
Obeticholic Acid[4]	Pruritus is a well-documented side effect.	Incidence of serious adverse events was similar across treatment groups (11% in placebo, 11% in 10 mg, and 14% in 25 mg).

Experimental Protocols of Key Clinical Trials

An understanding of the methodologies employed in pivotal trials is essential for a critical appraisal of the evidence.

Ervogastat (MIRNA - NCT04321031)[8][9]

- Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study.
- Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis stages 2-3.
- Intervention: Various doses of **Ervogastat** monotherapy (25 mg, 75 mg, 150 mg, 300 mg) or in combination with Clesacostat (150 mg + 5 mg, 300 mg + 10 mg) or placebo, administered twice daily for 48 weeks.
- Primary Endpoint: The proportion of participants achieving either MASH resolution without worsening of fibrosis, at least a 1-stage improvement in fibrosis without worsening of MASH, or both at week 48.

Resmetirom (MAESTRO-NASH - NCT03900429)[1][10]

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.
- Intervention: Once-daily oral Resmetirom at a dose of 80 mg or 100 mg, or placebo.
- Primary Endpoints (at week 52): NASH resolution (including a reduction in the NAFLD activity score by ≥ 2 points) with no worsening of fibrosis, AND an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.

Semaglutide (ESSENCE - NCT04822181)[2][6]

- Study Design: An ongoing Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with biopsy-defined MASH and fibrosis stage 2 or 3.
- Intervention: Once-weekly subcutaneous Semaglutide at a dose of 2.4 mg or placebo for 240 weeks.
- Primary Endpoints: Resolution of steatohepatitis without worsening of fibrosis, and improvement in liver fibrosis without worsening of steatohepatitis.

Lanifibranor (NATIVE - NCT03008070)[3]

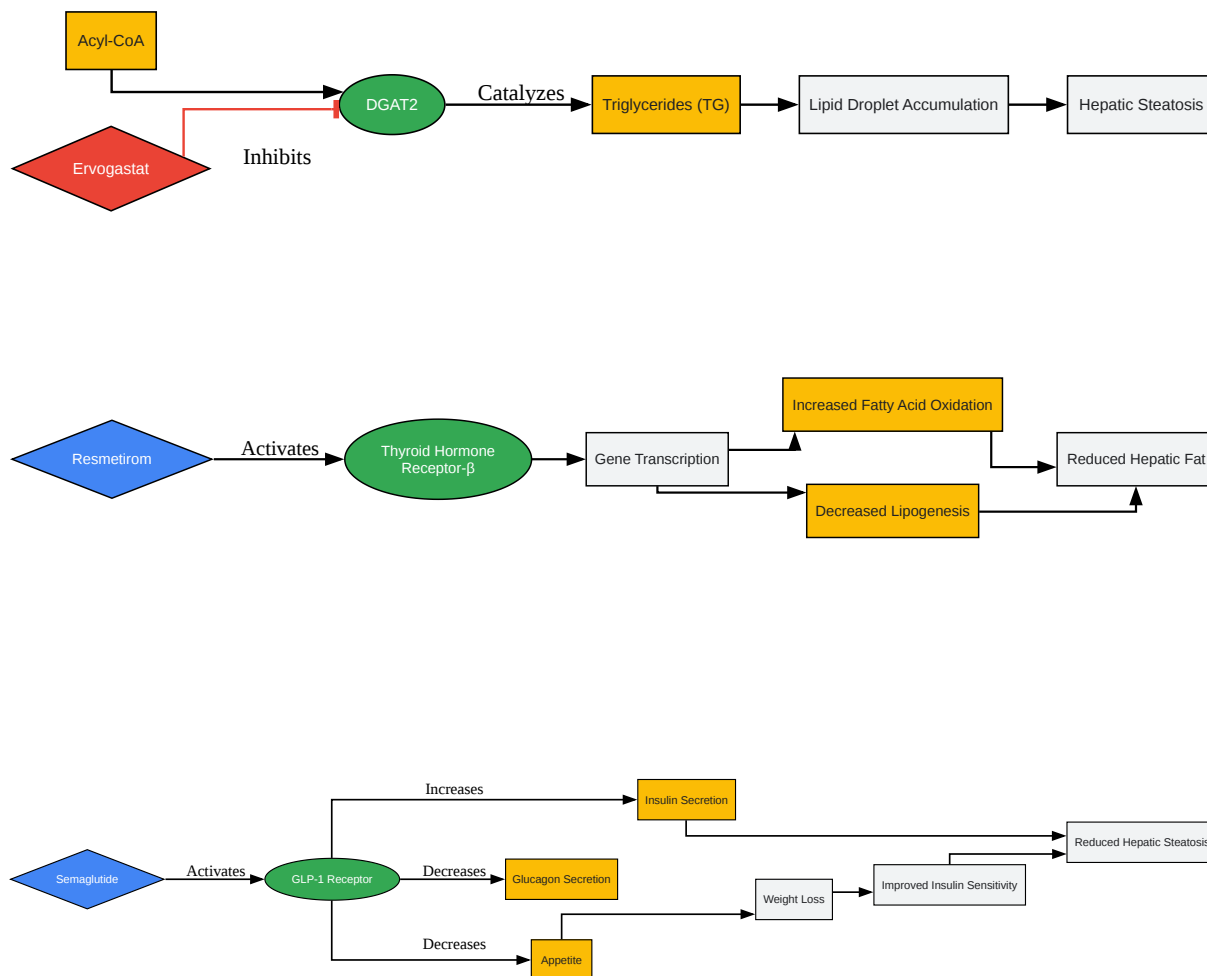
- Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.
- Patient Population: Patients with noncirrhotic, highly active NASH.
- Intervention: 1200 mg or 800 mg of Lanifibranor or placebo once daily for 24 weeks.
- Primary Endpoint: A decrease of at least 2 points in the SAF-A score (the activity part of the Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.

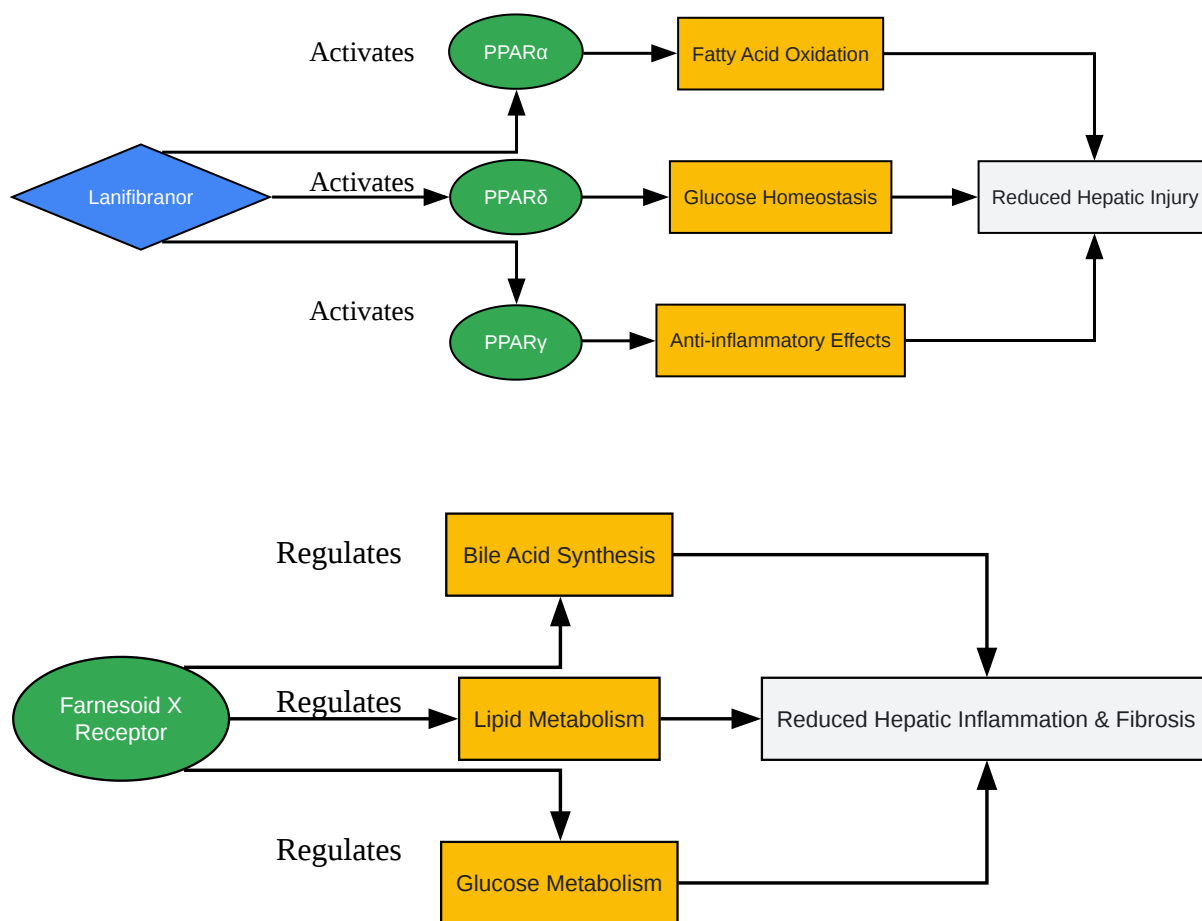
Obeticholic Acid (REGENERATE - NCT02548351)[4][11]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 study.
- Patient Population: Adult patients with definite NASH and fibrosis stages F2-F3, or F1 with at least one accompanying comorbidity.
- Intervention: Oral placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg daily.
- Primary Endpoints (at month 18 interim analysis): Fibrosis improvement (≥ 1 stage) with no worsening of NASH, OR NASH resolution with no worsening of fibrosis.

Signaling Pathways and Mechanisms of Action

Visualizing the biological pathways targeted by these drugs is crucial for understanding their therapeutic rationale and potential off-target effects.





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